カルミン

説明

Coloring matter from the insect Coccus cacti L. It is used in foods, pharmaceuticals, toiletries, etc., as a dye, and also has use as a microscopic stain and biological marker.

作用機序

Target of Action

Carmine, also known as Cochineal or Alum lake of carminic acid, is a bright-red pigment Its main application is in the food and cosmetics industry, where it imparts a deep red color to products .

Mode of Action

Carmine’s mode of action is primarily physical rather than biochemical. As a dye, it imparts color to substances by reflecting certain wavelengths of light while absorbing others . The bright red color of carmine is due to the presence of carminic acid, which is an aluminium complex .

Biochemical Pathways

It is produced from carminic acid, which is extracted from some scale insects such as the cochineal scale . The production of carmine involves the extraction of carminic acid from the insects, followed by its conversion into an aluminium complex .

Pharmacokinetics

When ingested as a food colorant, it passes through the digestive system without being absorbed .

Result of Action

The primary result of carmine’s action is the imparting of a deep red color to the substances it is added to. This is due to the reflection of certain wavelengths of light by the carminic acid present in carmine .

Action Environment

For instance, the quality and color intensity of carmine can vary depending on the species of cochineal insects used and the conditions under which they are farmed . Furthermore, the process of extracting carminic acid from the insects and converting it into carmine can also influence the quality of the final product .

科学的研究の応用

Food Industry

Carmine is extensively used as a natural colorant in food and beverages. It is known for its stability and vibrant hue, making it a preferred choice for manufacturers looking to enhance the visual appeal of products.

Case Study: Use in Beverages

- Application : Carmine is commonly used in drinks like Campari and some yogurts.

- Safety Evaluation : Studies have shown that carmine is safe for consumption at levels typically used in food products. A chronic toxicity study in rats concluded that carmine does not pose a carcinogenic risk at dietary levels up to 500 mg/kg body weight per day .

Cosmetics

Carmine is widely utilized in cosmetics due to its intense red color. It is found in products such as lipsticks, blushes, and nail polishes.

Case Study: Allergic Reactions

- Study Findings : Research indicates that carmine can cause allergic reactions in some individuals. A study involving urticaria patients found that 8% exhibited allergy symptoms related to carmine exposure . Skin prick tests revealed a significant incidence of positive reactions, emphasizing the need for awareness regarding potential allergies when using carmine-containing products.

Medical Applications

Historically, carmine has been used for medicinal purposes by various cultures. Its properties have been explored for potential therapeutic uses.

Case Study: Historical Uses

- Aztec Medicine : The Aztecs utilized cochineal extracts for wound healing when mixed with vinegar. This traditional application highlights carmine's historical significance beyond its use as a dye .

Scientific Research

Carmine plays an important role in scientific research, particularly in histology and staining techniques.

Applications in Histology

- Staining Techniques : Carmine is employed to stain glycogen and acidic mucopolysaccharides in tissue samples. For instance:

Environmental Considerations

Recent advancements have explored sustainable production methods for carmine alternatives using genetically engineered microorganisms.

Case Study: Vegan Carmine Production

- Research Findings : A study published in the Journal of the American Chemical Society demonstrated that metabolically engineered Escherichia coli could produce carminic acid, presenting a potential vegan alternative to traditional carmine extraction methods . This innovation could address ethical concerns associated with insect-derived dyes while maintaining color quality.

Data Summary Table

| Application Area | Specific Uses | Safety Findings | Notes |

|---|---|---|---|

| Food | Beverages, Yogurts | Safe at levels ≤ 500 mg/kg body weight | Commonly used natural colorant |

| Cosmetics | Lipsticks, Blushes | Allergy incidence ~8% | Significant allergic reactions reported |

| Medicine | Historical wound treatment | Traditional use by Aztecs | Potential therapeutic properties |

| Scientific Research | Histology staining | Widely accepted method | Essential for various staining techniques |

| Environmental | Vegan production | Innovative approach | Sustainable alternatives being explored |

生化学分析

Biochemical Properties

Carmine interacts with various biomolecules in biochemical reactions. It is soluble in water, which allows it to interact with water-soluble proteins and enzymes

Cellular Effects

The cellular effects of Carmine are not fully understood. Some studies suggest that Carmine may have cytotoxic effects. For example, a study on the effects of Indigo Carmine, a related compound, on Allium cepa root cells found a decrease in root length and mitotic index at all concentrations of the dye

Temporal Effects in Laboratory Settings

It is known that Carmine is stable and does not degrade easily

Dosage Effects in Animal Models

A study on the toxicity of Carmine Cochineal and Caramel IV dyes to terrestrial plants and micro-crustaceans found that the dyes were very toxic to Artemia salina, a model organism used in toxicity testing

Transport and Distribution

It is known that Carmine is soluble in water, which may facilitate its transport and distribution

Subcellular Localization

Given its solubility in water, it is likely that Carmine can diffuse through the cytoplasm and potentially interact with various subcellular structures

生物活性

Carmine, a natural red dye derived from the cochineal insect (Dactylopius coccus), has been utilized in various applications, including food coloring, cosmetics, and biological staining. This article examines the biological activity of carmine, focusing on its mechanisms of action, potential allergenic effects, and applications in scientific research.

Carmine is primarily composed of carminic acid, a polyketide compound that exhibits significant biological activity. The dye is known for its ability to selectively stain biological tissues, particularly nuclei and mucins. The staining mechanism involves coordination bonds between carmine and cellular components, which can vary depending on the formulation used. For example, carmine interacts with glycogen through hydrogen bonding and with acidic mucins via ionic interactions .

| Property | Value |

|---|---|

| Chemical Formula | C₂₁H₂₀O₁₃Al |

| Solubility | Soluble in water at pH > 12 |

| Color | Red |

| Source | Cochineal insects |

Biological Applications

Carmine's biological activity extends to numerous fields:

- Histology : It is widely used as a staining agent in histological studies to visualize cellular structures.

- Food Industry : As a natural colorant (E120), it is employed in various food products, including yogurts and beverages .

- Pharmaceuticals : Carmine's stability and safety profile make it suitable for use in drug formulations.

Allergic Reactions and Toxicity

Despite its widespread use, carmine can trigger allergic reactions in sensitive individuals. A study involving 110 patients with chronic inducible urticaria found that 8% exhibited positive reactions to carmine during oral challenges. Common symptoms included generalized urticaria and angioedema .

Table 2: Allergy Testing Results

| Test Type | Positive Results (%) |

|---|---|

| Skin Prick Test | 17% |

| Patch Test | 6% |

| Oral Challenge | 8% |

Case Studies

-

Production via Metabolic Engineering :

Recent advancements have enabled the biosynthesis of carminic acid from glucose using engineered Escherichia coli. This method optimizes polyketide synthase machinery to enhance production efficiency. The study reported a yield of 0.63 mg/L of carminic acid through fed-batch fermentation techniques . -

Impact on Cell Division :

Research examining the effects of indigo carmine (a related dye) on plant cells revealed significant chromosomal aberrations at concentrations exceeding 0.0125 mg/mL. The study highlighted alterations in root morphology and mitotic indices, indicating potential genotoxic effects .

特性

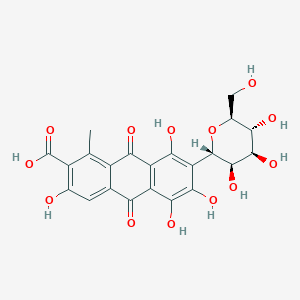

IUPAC Name |

3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxo-7-[(2S,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O13/c1-4-8-5(2-6(24)9(4)22(33)34)13(25)10-11(15(8)27)16(28)12(18(30)17(10)29)21-20(32)19(31)14(26)7(3-23)35-21/h2,7,14,19-21,23-24,26,28-32H,3H2,1H3,(H,33,34)/t7-,14-,19+,20+,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGQLVPJVXFOQEV-BOZRTPIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)C4C(C(C(C(O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Red crystals in methanol; bright red powder; deep red color in water; [HSDB] | |

| Record name | Carmine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1870 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1390-65-4 | |

| Record name | Carmine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001390654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carmine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。